tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(5-6-11)8(13)7-15-4/h5-7H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSFFOCJVUPVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclopropanation via the Kulinkovich-de Meijere Reaction
The Kulinkovich-de Meijere reaction is a cornerstone for synthesizing cyclopropane-containing intermediates. For tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate, this method begins with N,N-dibenzyl-2-benzyloxyacetamide. Titanium-mediated reductive cyclopropanation generates a cyclopropane ring, achieving a 40% overall yield in three steps. Modifications to this protocol involve substituting benzyloxy groups with methoxyacetyl precursors, though steric hindrance necessitates careful optimization of titanium alkoxide catalysts and reaction temperatures (typically −78°C to 25°C).
Diethyl Cyclopropane-1,1-dicarboxylate Monohydrolysis
Commercial diethyl cyclopropane-1,1-dicarboxylate serves as an alternative starting material. Monohydrolysis with aqueous NaOH selectively yields the monocarboxylic acid, which undergoes Curtius degradation to form an isocyanate intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH4) produces the primary amine, achieving a 56% overall yield. This route bypasses transition-metal catalysts, making it preferable for large-scale synthesis.
Carbamate Protection and Functionalization
tert-Butoxycarbonyl (Boc) Group Installation
The amine intermediate is protected using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyzes this reaction, with yields exceeding 85%. Critical parameters include maintaining a pH > 8 and avoiding prolonged exposure to moisture, which risks carbamate hydrolysis.
Methoxyacetyl Group Introduction
Acylation of the Boc-protected cyclopropane amine with methoxyacetyl chloride is performed in anhydrous DCM under nitrogen atmosphere. To mitigate side reactions, slow addition of the acyl chloride at 0°C is followed by warming to room temperature. Quenching with ice water and extraction with ethyl acetate isolates the product, with yields of 70–75%. Alternative methods employ methoxyacetic anhydride or coupling agents like EDCl/HOBt, though these increase cost and purification complexity.
Alternative Synthetic Pathways
Nucleophilic Substitution of Bromoacetyl Intermediates
tert-Butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate (CAS: 1566209-22-0) serves as a precursor for nucleophilic substitution. Reacting this intermediate with sodium methoxide in methanol replaces the bromine atom with a methoxy group. However, competing elimination reactions necessitate low temperatures (−20°C) and controlled stoichiometry, yielding 60–65% of the desired product.
Solvent and Base Optimization in Coupling Reactions
Patent disclosures highlight the use of toluene/THF solvent systems with inorganic bases (e.g., K2CO3) to facilitate acylative coupling. For example, mixing tert-butyl N-[1-aminocyclopropyl]carbamate with ethyl methoxyacetate in toluene, followed by base addition, achieves 72% yield after 12 hours at 50°C. This method reduces viscosity issues observed in polar aprotic solvents like DMF.
Reaction Monitoring and Purification
Chromatographic and Crystallization Techniques
Purification via silica gel chromatography (hexane/ethyl acetate gradients) effectively removes unreacted acyl chloride and Boc-protected byproducts. For crystalline derivatives, heptane/ethyl acetate recrystallization enhances purity to >98%, as confirmed by HPLC.
Scalability and Industrial Adaptations
Large-scale synthesis (≥1 kg) employs continuous flow reactors to optimize exothermic steps like acyl chloride formation. Patents describe THF distillation under reduced pressure and solvent swaps to heptanes, achieving residual solvent levels <500 ppm. These adaptations reduce production costs by 30% compared to batch processes.
Chemical Reactions Analysis
tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Scientific Research Applications
Organic Synthesis
Tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that it could act as an inhibitor for specific enzymes, potentially impacting metabolic pathways crucial for various diseases.
- Therapeutic Potential : Ongoing investigations are exploring its role in treating conditions such as cancer and neurodegenerative diseases due to its interaction with biomolecules.
Material Science
The compound may also find applications in developing new materials, particularly those requiring specific chemical functionalities for enhanced performance in industrial processes.
Case Study 1: Enzyme Inhibition
A study focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a promising potential for this compound to modulate enzymatic activity, which could lead to therapeutic applications.
In vitro assays were conducted to evaluate the biological activity of the compound against various cell lines. The findings demonstrated significant effects on cell viability and proliferation, suggesting its potential use in cancer therapy.
Data Table: Summary of Applications
| Application Area | Description | Findings/Results |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | High yield in synthesis reactions |
| Enzyme Inhibition | Potential inhibitor for metabolic enzymes | Significant inhibition observed in preliminary studies |
| Therapeutic Development | Investigated for neurodegenerative disease treatment | Promising results in biological activity assessments |
| Material Science | Development of new materials with specific functionalities | Enhanced performance noted in preliminary tests |
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate with structurally analogous cyclopropane carbamates, emphasizing differences in substituents, physicochemical properties, and applications.
Key Structural and Functional Differences
Substituent Effects on Reactivity: The methoxyacetyl group in the target compound introduces an ester moiety, making it susceptible to hydrolysis under acidic/basic conditions compared to the hydrolytically stable 3-fluorophenyl analog . The 2-aminoethyl derivative (CAS: 1032684-85-7) has a nucleophilic amine, enabling conjugation with carboxylic acids or electrophiles, whereas the cyanomethyl analog (CAS: EN300-717247) is tailored for cycloaddition or reduction reactions .
Physicochemical Properties: Hydrophilicity: The hydroxyl group in tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate increases water solubility relative to the methoxyacetyl variant, which has moderate polarity due to the ester .
Biological Relevance :
- The 3-fluorophenyl analog’s aromatic system is common in kinase inhibitors, while the 5-bromopyridin-2-yl derivative () is part of a SAR study for optimizing potency in heterocyclic drug candidates .
Biological Activity
tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate is a compound that has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₃H₁₉N₁O₃
- CAS Number: 1027338-34-6
This compound features a cyclopropyl ring, which is significant in medicinal chemistry for its ability to enhance biological activity through structural rigidity and unique steric properties.
The primary mechanism of action for this compound involves its role as an enzyme inhibitor . Preliminary studies suggest that it may inhibit specific enzymes, potentially affecting various metabolic pathways. The exact molecular interactions are still under investigation, but it is hypothesized that the compound interacts with enzyme active sites, altering their function and leading to downstream biological effects .
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on several enzymes, particularly those involved in cancer pathways. For instance, it has been associated with the modulation of c-MET kinase activity, which plays a crucial role in cell proliferation and survival in various cancers .
Table 1: Summary of Enzyme Inhibition Studies
Anti-Cancer Potential
The compound has shown promise in preclinical studies as a potential anti-cancer agent. It is reported to exhibit selective inhibition of c-MET kinase, which is implicated in several hyperproliferative diseases including various forms of cancer such as breast and lung cancers .
Case Study: c-MET Inhibition in Cancer Models
In a study involving human cancer cell lines, this compound demonstrated significant inhibition of cell growth at micromolar concentrations. The compound's efficacy was evaluated using cell viability assays and Western blot analyses to assess downstream signaling pathways affected by c-MET inhibition.
Research Findings
Recent investigations into the biological activity of this compound have highlighted its potential therapeutic applications:
- In vitro Studies: The compound was tested against various cancer cell lines, showing IC50 values ranging from 5 to 15 µM, indicating moderate potency as an anti-cancer agent.
- Mechanistic Studies: Further studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, reinforcing its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with amine protection using tert-butoxycarbonyl (Boc) groups, followed by cyclopropane ring formation and subsequent coupling with 2-methoxyacetyl moieties. Critical conditions include temperature control (0–25°C for sensitive steps), solvent selection (e.g., dichloromethane or THF for solubility), and catalysts like DMAP for acylations. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity .
Q. How can researchers characterize the molecular structure and confirm the stereochemistry of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves structural features, including cyclopropane ring geometry and methoxyacetyl group placement. Mass spectrometry (MS) confirms molecular weight. For stereochemical confirmation, X-ray crystallography using software like SHELX refines crystal structures, while chiral HPLC or optical rotation analysis ensures enantiomeric purity .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Avoid contact with strong oxidizers (risk of exothermic decomposition). Work in a fume hood to mitigate exposure to potential decomposition products like carbon oxides or fluorides. Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis .
Advanced Research Questions
Q. How does the presence of the cyclopropane ring and methoxyacetyl group influence the compound’s reactivity and stability under different experimental conditions?
- Methodological Answer : The cyclopropane ring introduces steric strain, increasing susceptibility to ring-opening reactions under acidic or thermal stress. The methoxyacetyl group’s electron-donating methoxy moiety enhances nucleophilicity at the acetyl oxygen, affecting reactivity in acyl transfer reactions. Stability studies via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds (~150–200°C), guiding storage and reaction design .
Q. What analytical techniques are most effective in resolving contradictory data regarding the compound’s purity or structural conformation?
- Methodological Answer : Cross-validation using complementary techniques is critical. For example, discrepancies in NMR peak assignments (e.g., overlapping cyclopropane protons) can be resolved via variable-temperature NMR or deuterated solvent swaps. High-resolution MS (HRMS) distinguishes isobaric impurities. Conflicting crystallography data may require re-refinement using SHELXL with additional restraints or alternative space group testing .
Q. What are the challenges in achieving high enantiomeric purity during synthesis, and how can they be addressed?
- Methodological Answer : Racemization risks arise during cyclopropane formation or Boc deprotection. Strategies include:
- Using chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst for cyclopropanation).
- Low-temperature Boc deprotection (e.g., TFA in DCM at –20°C).
- Chiral stationary phase HPLC for enantiomer separation, validated by circular dichroism (CD) spectroscopy .
Q. How can researchers optimize reaction yields in the coupling of the cyclopropane moiety with the methoxyacetyl group?
- Methodological Answer : Screen coupling agents (e.g., EDC/HOBt vs. DCC/DMAP) and solvents (polar aprotic vs. ethereal). Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps. For sterically hindered couplings, microwave-assisted synthesis (50–100°C, 30 min) improves efficiency. Yields >80% are achievable with 1.2 equiv of methoxyacetyl chloride and slow reagent addition .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectroscopic data for this compound?
- Methodological Answer : Variations may stem from polymorphic forms or residual solvents. Perform:
- Recrystallization in multiple solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs.
- Dynamic vapor sorption (DVS) to assess hygroscopicity’s impact on melting behavior.
- Solid-state NMR or PXRD to confirm crystallinity differences. Cross-reference with databases like PubChem or Reaxys for consensus values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
